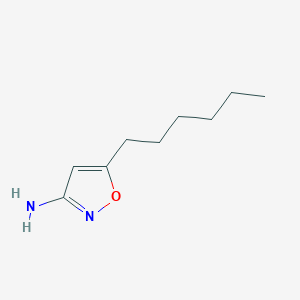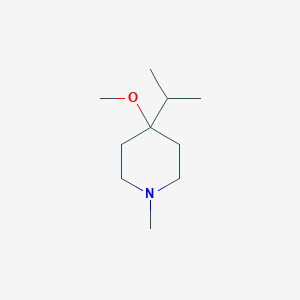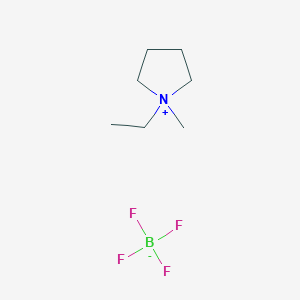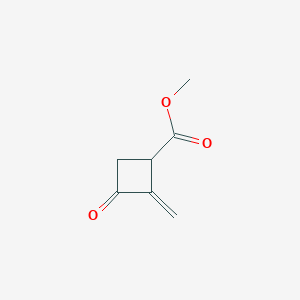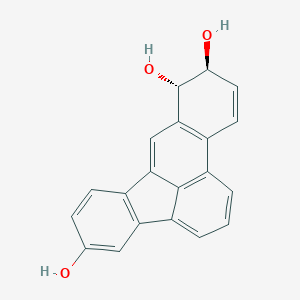
9,10-Dihydro-5,9,10-trihydroxybenzo(b)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-5,9,10-trihydroxybenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential therapeutic properties. It is commonly referred to as benzo(b)fluoranthene and is a member of the family of compounds known as PAHs. This compound has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of benzo(b)fluoranthene is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it has been shown to activate the transcription factor Nrf2, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
Benzo(b)fluoranthene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using benzo(b)fluoranthene in lab experiments is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, which makes it a well-characterized compound. One limitation of using this compound in lab experiments is that it is a carcinogen and must be handled with care.
Future Directions
There are several future directions for research on benzo(b)fluoranthene. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is a need for research on the safety of this compound, particularly with regard to its potential carcinogenic effects.
Synthesis Methods
The synthesis of benzo(b)fluoranthene can be achieved through several methods, including the Friedel-Crafts reaction, the Diels-Alder reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for the synthesis of this compound is the Friedel-Crafts reaction, which involves the reaction of benzene with a fluoranthene derivative in the presence of a Lewis acid catalyst.
Scientific Research Applications
Benzo(b)fluoranthene has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Properties
| 114451-04-6 | |
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8,10,12(20),13(18),14-nonaene-5,16,17-triol |
InChI |
InChI=1S/C20H14O3/c21-10-4-5-12-15(8-10)14-3-1-2-13-11-6-7-18(22)20(23)17(11)9-16(12)19(13)14/h1-9,18,20-23H/t18-,20-/m0/s1 |
InChI Key |
LQMXLQJCDLMTBZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=C[C@@H]([C@H]5O)O)C=CC(=C4)O |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=CC(=C4)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=CC(=C4)O |
synonyms |
9,10-dihydro-5,9,10-trihydroxybenzo(b)fluoranthene DH-5,9,10-THBF trans-9,10-dihydro-5,9,10-trihydroxyB(b)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


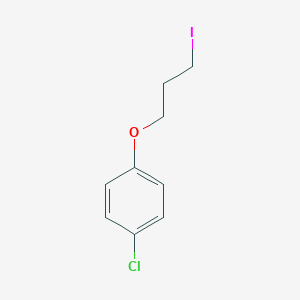

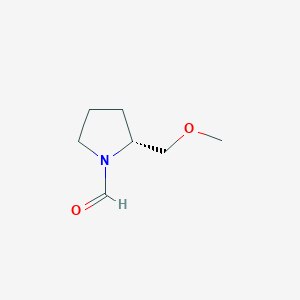
![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
